Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
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Overview
Description
Bis(4-nonylphenyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C36H50O4 It is a derivative of benzene-1,3-dicarboxylate, where two 4-nonylphenyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nonylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives
Scientific Research Applications
Chemistry: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. It may also serve as a model compound in the investigation of enzyme-catalyzed reactions.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and resins. Its chemical stability and compatibility with various materials make it suitable for enhancing the properties of industrial products.
Mechanism of Action
The mechanism of action of bis(4-nonylphenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and ester groups allow it to form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.
Comparison with Similar Compounds
- Bis(4-nonylphenyl) benzene-1,2-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,4-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
Comparison: While all these compounds share a similar core structure, the position of the carboxylate groups on the benzene ring differentiates them. This compound is unique due to the meta-position of the carboxylate groups, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and industrial applications.
Properties
CAS No. |
63450-27-1 |
---|---|
Molecular Formula |
C38H50O4 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
bis(4-nonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H50O4/c1-3-5-7-9-11-13-15-18-31-22-26-35(27-23-31)41-37(39)33-20-17-21-34(30-33)38(40)42-36-28-24-32(25-29-36)19-16-14-12-10-8-6-4-2/h17,20-30H,3-16,18-19H2,1-2H3 |
InChI Key |
DVPFDZGCFKKBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC |
Origin of Product |
United States |
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